molecular formula C10H5BrF3NO2 B1410504 2-Bromo-6-cyano-3-(trifluoromethyl)phenylacetic acid CAS No. 1807024-55-0

2-Bromo-6-cyano-3-(trifluoromethyl)phenylacetic acid

Cat. No.: B1410504
CAS No.: 1807024-55-0
M. Wt: 308.05 g/mol
InChI Key: MDFILLUNPVUOLI-UHFFFAOYSA-N
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Description

2-Bromo-6-cyano-3-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C10H5BrF3NO2 It is characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyano-3-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-cyano-6-(trifluoromethyl)phenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-cyano-3-(trifluoromethyl)phenylacetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Formation of substituted phenylacetic acids.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

Scientific Research Applications

2-Bromo-6-cyano-3-(trifluoromethyl)phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyano-3-(trifluoromethyl)phenylacetic acid is largely dependent on its interaction with specific molecular targets. The bromine and cyano groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenylacetic acid
  • 4-(Trifluoromethyl)phenylacetic acid
  • 2-Bromo-3-cyano-6-(trifluoromethyl)benzoic acid

Comparison: Compared to similar compounds, 2-Bromo-6-cyano-3-(trifluoromethyl)phenylacetic acid is unique due to the presence of both bromine and cyano groups on the same phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[2-bromo-6-cyano-3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c11-9-6(3-8(16)17)5(4-15)1-2-7(9)10(12,13)14/h1-2H,3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFILLUNPVUOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)CC(=O)O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-cyano-3-(trifluoromethyl)phenylacetic acid
Reactant of Route 2
2-Bromo-6-cyano-3-(trifluoromethyl)phenylacetic acid
Reactant of Route 3
2-Bromo-6-cyano-3-(trifluoromethyl)phenylacetic acid
Reactant of Route 4
2-Bromo-6-cyano-3-(trifluoromethyl)phenylacetic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-cyano-3-(trifluoromethyl)phenylacetic acid
Reactant of Route 6
2-Bromo-6-cyano-3-(trifluoromethyl)phenylacetic acid

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